7-Amino Nimetazepam-d3

Stable isotope labeling Mass spectrometry Internal standard

7-Amino Nimetazepam-d3 (CAS 1346603-85-7) is a stable isotope-labeled analogue of 7-Amino Nimetazepam, the primary urinary metabolite of the benzodiazepine hypnotic Nimetazepam (Erimin). The compound bears a trideuteromethyl group (–CD₃) at the N-1 position of the 1,4-benzodiazepin-2-one scaffold, yielding a molecular formula of C₁₆H₁₂D₃N₃O and a molecular weight of 268.33 g/mol.

Molecular Formula C16H15N3O
Molecular Weight 268.33 g/mol
Cat. No. B13441690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino Nimetazepam-d3
Molecular FormulaC16H15N3O
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3/i1D3
InChIKeyOALPQSAJOMDTDB-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino Nimetazepam-d3 – Deuterated Internal Standard for LC-MS/MS Quantitation of the Primary Urinary Metabolite of Nimetazepam (Erimin)


7-Amino Nimetazepam-d3 (CAS 1346603-85-7) is a stable isotope-labeled analogue of 7-Amino Nimetazepam, the primary urinary metabolite of the benzodiazepine hypnotic Nimetazepam (Erimin). The compound bears a trideuteromethyl group (–CD₃) at the N-1 position of the 1,4-benzodiazepin-2-one scaffold, yielding a molecular formula of C₁₆H₁₂D₃N₃O and a molecular weight of 268.33 g/mol . It is supplied as a certified analytical reference material—typically as a 1.0 mg/mL solution in acetonitrile—and is classified as a controlled substance requiring storage at −20 °C . Its principal utility lies in serving as a matched stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of 7-aminonimetazepam in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS), enabling isotope dilution mass spectrometry (IDMS) workflows in forensic toxicology, clinical urine drug monitoring, and pharmacokinetic research [1].

Why Unlabeled 7-Amino Nimetazepam, Alternative Deuterated Benzodiazepine Metabolite Standards, and Immunoassay Screening Cannot Replace 7-Amino Nimetazepam-d3 in Confirmatory Analysis


The unlabeled 7-Amino Nimetazepam (MW 265.31 g/mol) is isobaric with the endogenous analyte and therefore cannot be resolved by mass spectrometry when co-eluting, rendering it useless as an internal standard for its own quantitation . Alternative deuterated benzodiazepine metabolite standards—such as 7-Amino Nitrazepam-d5 (phenyl-d₅, MW 256.31 g/mol)—differ fundamentally in both the number of deuterium labels (5 vs. 3), the labeling position (phenyl ring vs. N-methyl), and the core molecular scaffold (desmethyl benzodiazepine vs. N-methyl benzodiazepine), which produces distinct chromatographic retention times, divergent fragmentation spectra, and incomplete correction of matrix effects for the target analyte 7-aminonimetazepam . Moreover, immunoassay-based screening methods cannot distinguish 7-aminonimetazepam from 7-aminonitrazepam or other 7-amino-benzodiazepine metabolites, yielding false-positive or ambiguous results that mandate confirmatory LC-MS/MS analysis with a matched deuterated internal standard for forensic reliability [1]. The absence of a proper SIL-IS introduces uncontrolled variability from sample extraction efficiency, ion suppression, and instrument drift—errors that no post-acquisition data processing can retroactively correct with equivalent quantitative rigor.

Quantitative Differentiation Evidence: 7-Amino Nimetazepam-d3 vs. Closest Analogs and Alternative Approaches


N-Methyl-d3 Mass Shift of +3.02 Da Enables Baseline Mass Spectrometric Resolution from Unlabeled 7-Amino Nimetazepam

7-Amino Nimetazepam-d3 possesses a molecular weight of 268.33 g/mol (exact mass 268.140350 Da), compared to 265.31 g/mol for unlabeled 7-Amino Nimetazepam [1]. The substitution of three hydrogen atoms with deuterium at the N-methyl position produces a mass increment of +3.02 Da (+1.14%), which exceeds the minimum recommended +3 Da threshold for reliable isotope dilution mass spectrometry (IDMS) . This mass shift ensures that the [M+H]⁺ precursor ion of the internal standard (m/z ~269.3) is baseline-resolved from that of the endogenous analyte (m/z ~266.3) in both LC-MS/MS and GC-MS platforms, eliminating isotopic cross-talk between the A and A+2 natural abundance peaks of the unlabeled compound and the deuterated IS signal.

Stable isotope labeling Mass spectrometry Internal standard

Positional Labeling at the N-Methyl Site of Metabolic N-Demethylation Confers Mechanistic Relevance Absent in Phenyl-Ring-Labeled 7-Amino Nitrazepam-d5

7-Amino Nimetazepam-d3 carries its three deuterium atoms specifically at the N-1 methyl group (7-amino-1-(methyl-d₃)-5-phenyl-2H-1,4-benzodiazepin-2-one) . In contrast, 7-Amino Nitrazepam-d5—the closest alternative deuterated 7-amino-benzodiazepine metabolite standard—carries five deuterium atoms on the 5-phenyl ring (7-amino-5-(phenyl-d₅)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) . The N-methyl position is the primary site of Phase I metabolic N-demethylation that converts Nimetazepam to Nitrazepam in vivo; nitrazepam accounts for 40–60% of nimetazepam metabolites in blood within 1–8 h post-administration [1]. The phenyl ring, by contrast, is metabolically stable. Consequently, labeling at the N-methyl position permits separate tracking of the parent metabolite (7-aminonimetazepam) versus the downstream N-desmethyl product (7-aminonitrazepam), whereas phenyl-d₅ labeling is agnostic to this critical metabolic bifurcation.

Drug metabolism Metabolic pathway tracking Deuterium labeling strategy

LC-MS/MS Method Employing Deuterated Internal Standard Achieves 40-Fold Lower Quantification Limit for Urinary 7-Aminonimetazepam Compared to Immunoassay Screening Cut-Offs

A validated LC-MS/MS method using deuterated analogues as internal standards for the simultaneous quantification of flunitrazepam, nimetazepam, and nitrazepam metabolites in human urine achieved a limit of quantification (LOQ) of 5 ng/mL for 7-aminonimetazepam [1]. The method demonstrated intraday precision (CV) of 0.6–4.6%, inter-day precision of 1.2–9.4%, and analyte recovery of 70.5–96.7% across five analytes [1]. A separate confirmatory method reported screening of urine specimens for 7-aminonimetazepam at concentrations as low as 0.1 ng/mL [2]. In contrast, commercial benzodiazepine immunoassay screening kits typically employ cut-off concentrations of 200–300 ng/mL and exhibit cross-reactivity among multiple 7-amino-benzodiazepine metabolites, rendering them incapable of specifically identifying or quantifying 7-aminonimetazepam . This represents approximately a 40-fold improvement in analytical sensitivity when moving from immunoassay screening to LC-MS/MS with deuterated internal standardization.

LC-MS/MS method validation Limit of quantification Forensic toxicology

7-Aminonimetazepam Is the Exclusive Urinary Marker That Discriminates Nimetazepam Ingestion from Therapeutic Nitrazepam Use—A Distinction That Only a Matched Deuterated IS Can Quantitatively Support with Forensic Defensibility

Nimetazepam undergoes rapid N-demethylation to nitrazepam in vivo; consequently, nitrazepam detected in urine cannot establish whether the subject ingested nimetazepam or nitrazepam—the latter being a legally prescribed hypnotic (Mogadon, Alodorm) in many jurisdictions [1]. The presence of 7-aminonimetazepam in urine, however, is an unequivocal indicator of nimetazepam consumption, as this metabolite retains the intact N-methyl group that distinguishes nimetazepam from its N-desmethyl congener nitrazepam [2]. In a study of 87 enzyme immunoassay-positive urine specimens, LC-MS/MS with deuterated IS confirmed that 7-aminonimetazepam and nitrazepam are co- excreted metabolic products of nimetazepam, but 7-aminonimetazepam alone provides forensic specificity . In hair analysis, 7-aminonimetazepam concentrations (54.2 and 29.1 pg/mg in two authentic cases) exceeded those of the parent drug nimetazepam (27.4 and 22.0 pg/mg), further confirming its value as the preferred target analyte for retrospective detection with a method LOQ of 25 pg/mg [3].

Forensic specificity Metabolite marker Drug-facilitated crime

High-Value Application Scenarios for 7-Amino Nimetazepam-d3 in Forensic Toxicology, Clinical Bioanalysis, and Method Development


Forensic Urine Drug Monitoring and Drug-Facilitated Crime Investigation

In forensic toxicology laboratories processing urine specimens from suspected nimetazepam abusers or victims of drug-facilitated sexual assault, 7-Amino Nimetazepam-d3 serves as the deuterated internal standard for the specific quantification of 7-aminonimetazepam at LOQ levels of 5 ng/mL—approximately 40-fold below standard immunoassay cut-offs. As demonstrated by Wang et al. (2013) and Lee et al. (2013), the presence of 7-aminonimetazepam in urine is the sole conclusive marker of nimetazepam ingestion, because nitrazepam—also a metabolite of nimetazepam—is legally available and cannot independently establish the source drug [1][2]. The deuterated IS corrects for matrix effects and extraction variability, ensuring that quantitative results withstand legal scrutiny in court proceedings [3].

Multi-Analyte Benzodiazepine Metabolite Panel Method Development and Validation

Bioanalytical laboratories developing or validating LC-MS/MS methods for comprehensive benzodiazepine metabolite panels require matched SIL-IS for each target analyte to satisfy regulatory guidance (e.g., FDA BMV, EMA ICH M10) on matrix effect correction and assay reproducibility. 7-Amino Nimetazepam-d3 provides the N-methyl-d3 mass shift and retention time matching essential for 7-aminonimetazepam, which cannot be substituted by 7-Amino Nitrazepam-d5 (phenyl-d5) due to differences in chromatographic behavior, ionization efficiency, and fragmentation pathways [1]. The validated performance metrics from Lee et al. (2013)—intraday CV 0.6–4.6%, inter-day CV 1.2–9.4%, and recovery 70.5–96.7%—establish benchmark expectations for method performance when this deuterated IS is incorporated [2].

Retrospective Detection of Nimetazepam Exposure in Keratinized Matrices (Hair Analysis)

For cases requiring retrospective documentation of nimetazepam exposure over weeks to months, hair analysis offers a extended detection window unavailable in urine. Dai et al. (2023) established the first validated LC-MS/MS method for simultaneous quantification of nimetazepam and 7-aminonimetazepam in human hair, achieving an LOQ of 25 pg/mg using matrix-matched calibration with a deuterated internal standard (diazepam-d5) [1]. The finding that 7-aminonimetazepam hair concentrations (29.1–54.2 pg/mg) exceeded parent nimetazepam concentrations (22.0–27.4 pg/mg) indicates that the metabolite is the more abundant and analytically favorable target in this matrix. Incorporation of 7-Amino Nimetazepam-d3 as a dedicated, structurally matched IS would further improve quantitative accuracy over the use of diazepam-d5, which differs in both structure and retention time [2].

Clinical Pharmacokinetic and Metabolic Pathway Studies of Nimetazepam

In academic or pharmaceutical research settings investigating the pharmacokinetics and metabolic fate of nimetazepam, 7-Amino Nimetazepam-d3 enables the use of isotope dilution techniques to separately track the N-methyl-bearing metabolic branch (7-aminonimetazepam) from the N-desmethyl branch (nitrazepam, 7-aminonitrazepam). The positional specificity of the N-methyl-d3 label allows researchers to quantify the extent of Phase I N-demethylation versus Phase II conjugation without isotopic scrambling, a capability that phenyl-d5-labeled standards (e.g., 7-Amino Nitrazepam-d5) cannot provide for the N-methyl metabolite pool [1]. This is particularly relevant given that nitrazepam represents 40–60% of circulating nimetazepam metabolites in preclinical models, yet only 7-aminonimetazepam retains the intact parent drug signature for definitive pharmacokinetic modeling [2].

Quote Request

Request a Quote for 7-Amino Nimetazepam-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.